molecular formula C13H26O6 B12595171 Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester CAS No. 647852-76-4

Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester

Cat. No.: B12595171
CAS No.: 647852-76-4
M. Wt: 278.34 g/mol
InChI Key: HBVVZTBWJFWVPX-UHFFFAOYSA-N
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Description

Structural Isomerism

  • Ester Isomerism : The butyl group (n-butyl) could theoretically adopt sec- or tert-butyl configurations, but the IUPAC name specifies n-butyl.
  • PEG Chain Branching : Linear vs. branched PEG3 chains are possible, but the substituent’s systematic name mandates a linear structure.
  • Hydroxyl Positioning : The terminal hydroxyl group’s location is fixed by nomenclature, precluding positional isomers.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (CDCl₃, 400 MHz) :

  • δ 0.92 (t, 3H) : Terminal methyl of n-butyl (J = 7.3 Hz).
  • δ 1.40 (sextet, 2H) : Central CH₂ of butyl.
  • δ 1.62 (quin, 2H) : CH₂ adjacent to ester oxygen.
  • δ 4.10 (t, 2H) : OCH₂ of butyl ester.
  • δ 3.55–3.70 (m, 12H) : Ethylene oxide protons (OCH₂CH₂O).
  • δ 2.48 (t, 2H) : Propanoate CH₂ adjacent to carbonyl.
  • δ 2.60 (bs, 1H) : Terminal hydroxyl (-OH).

¹³C NMR (CDCl₃, 100 MHz) :

  • δ 173.5 : Ester carbonyl (C=O).
  • δ 70.1–72.8 : Ethylene oxide carbons (OCH₂CH₂O).
  • δ 64.3 : Terminal CH₂OH.
  • δ 30.4, 19.2, 13.8 : Butyl chain carbons.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • m/z 278 [M]⁺ : Molecular ion (C₁₃H₂₆O₆).
  • m/z 223 [M – C₄H₉O]⁺ : Loss of butoxy group.
  • m/z 139 [C₆H₁₁O₃]⁺ : PEG3 fragment.
  • m/z 85 [C₄H₅O₂]⁺ : Propanoate backbone.

Infrared (IR) Vibrational Mode Assignments

IR (neat, cm⁻¹) :

  • 3440 (broad) : O–H stretch (terminal hydroxyl).
  • 1745 (strong) : Ester C=O stretch.
  • 1100–1250 (multiple) : C–O–C asymmetric stretches (ether linkages).
  • 2870–2960 : Aliphatic C–H stretches (butyl and PEG3).

Tables

Table 1: Molecular Formula Breakdown

Component Contribution Total Atoms
Propanoate C₃H₅O₂ C₃, H₅, O₂
Butyl group C₄H₉ C₄, H₉
PEG3 substituent C₆H₁₂O₄ C₆, H₁₂, O₄
Total C₁₃H₂₆O₆ C₁₃, H₂₆, O₆

Table 2: Key IR Vibrational Assignments

Wavenumber (cm⁻¹) Assignment Bond/Group
3440 O–H stretch Terminal hydroxyl
1745 C=O stretch Ester carbonyl
1100–1250 C–O–C asymmetric Ether linkages
2870–2960 C–H stretch Aliphatic CH₂/CH₃

Properties

CAS No.

647852-76-4

Molecular Formula

C13H26O6

Molecular Weight

278.34 g/mol

IUPAC Name

butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C13H26O6/c1-2-3-6-19-13(15)4-7-16-9-11-18-12-10-17-8-5-14/h14H,2-12H2,1H3

InChI Key

HBVVZTBWJFWVPX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester primarily involves the process of esterification. Below are the detailed preparation methods:

Esterification Process

The fundamental method for synthesizing this compound is through the esterification of propanoic acid with butanol in the presence of an acid catalyst. The general reaction can be represented as follows:

$$
\text{Propanoic Acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{Propanoic Acid Butyl Ester} + \text{Water}
$$

Reaction Conditions:
  • Catalysts: Common catalysts include sulfuric acid or p-toluenesulfonic acid.
  • Solvent: An organic solvent such as toluene or dichloromethane is often used to facilitate the reaction.
  • Temperature: The reaction typically requires reflux conditions to ensure complete conversion.

Industrial Production Methods

For large-scale production, continuous flow reactors may be employed to enhance yield and efficiency. This method allows for better control over reaction conditions and minimizes by-products.

Solid Acid Catalysts:

In industrial settings, solid acid catalysts in packed bed reactors are utilized to achieve high conversion rates while reducing the need for liquid catalysts, which can complicate purification processes.

Purification Techniques

Post-reaction, the crude product undergoes purification processes such as:

  • Distillation: This method is used to separate the desired ester from unreacted starting materials and by-products based on boiling point differences.
  • Recrystallization: This technique can be applied if the product crystallizes well, allowing for further purification based on solubility differences.

Chemical Reactions Involving Propanoic Acid Butyl Ester

The synthesized propanoic acid butyl ester can participate in various chemical reactions:

Hydrolysis

The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol:

$$
\text{Propanoic Acid Butyl Ester} + \text{H}_2\text{O} \xrightarrow{\text{Acid/Base}} \text{Propanoic Acid} + \text{Butanol}
$$

Reduction

The carbonyl group in the ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form the corresponding alcohol:

$$
\text{Propanoic Acid Butyl Ester} + \text{LiAlH}_4 \rightarrow \text{Alcohol}
$$

Substitution Reactions

The polyether chain may undergo nucleophilic substitution reactions where ether linkages can be cleaved and replaced with other functional groups.

Summary Table of Preparation Methods

Method Description Key Conditions
Esterification Reaction of propanoic acid with butanol Acid catalyst, reflux, organic solvent
Industrial Production Continuous flow reactors for large-scale synthesis Solid acid catalysts, packed bed reactors
Purification Techniques Distillation and recrystallization Based on boiling point and solubility

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester serves as a reagent in organic synthesis and as a building block for more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in synthetic chemistry.

Biology

The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. This property enhances the bioavailability and efficacy of therapeutic agents.

Medicine

Research has explored its therapeutic properties, including anti-inflammatory and antimicrobial activities. The ester group can undergo hydrolysis to release active metabolites that exert therapeutic effects, making it a candidate for drug development .

Industry

In industrial applications, this compound is utilized in the production of polymers and surfactants. Its chemical properties allow it to function effectively in formulations that require stability and compatibility with other materials.

Case Study 1: PROTAC Development

Recent studies have highlighted the role of propanoic acid derivatives in the development of Proteolysis Targeting Chimeras (PROTACs). An amide-to-ester substitution strategy was employed to enhance permeability and bioactivity. The resulting ester compounds demonstrated improved intracellular stability and potency compared to their amide counterparts .

Compound TypeStability in PlasmaPotencyMembrane Permeability
AmideHigherLowerModerate
EsterLowerHigherHigher

This case study illustrates how structural modifications can significantly impact the pharmacokinetic properties of drug candidates.

Case Study 2: Drug Delivery Systems

Another application involves using propanoic acid derivatives in drug delivery systems where they enhance the solubility and stability of active pharmaceutical ingredients. Research indicates that compounds like this compound can improve the overall therapeutic efficacy by facilitating better absorption through cellular membranes .

Mechanism of Action

The mechanism of action of propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its ester group can undergo hydrolysis to release active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Key Parameters

The target compound is compared to analogues differing in ester groups, ethoxy chain length, and terminal functional groups. Key examples include:

Compound Name Ester Group Ethoxy Chain Length Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: Butyl ester with TEG chain Butyl 3 units C13H26O6 278.34 Terminal -OH, balanced solubility
Methyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate Methyl 3 units C10H20O6 236.26 Higher hydrophilicity
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate tert-Butyl 3 units C13H26O6 278.34 Steric hindrance, stability
3-[2-(2-Aminoethoxy)ethoxy]propanoic acid tert-butyl ester tert-Butyl 2 units C11H23NO5 249.30 Amino functionalization
Ethyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate Ethyl 2 units C9H18O5 206.23 Shorter chain, lower MW

Impact of Ester Groups

  • Butyl vs. tert-Butyl : The straight-chain butyl group in the target compound increases lipophilicity compared to the bulky tert-butyl group, which offers steric protection against hydrolysis . tert-Butyl esters are often used as protecting groups in organic synthesis due to their stability under acidic conditions.
  • Methyl and Ethyl Esters : Smaller esters (methyl, ethyl) enhance water solubility but reduce thermal stability. For example, the methyl ester (C10H20O6) has a lower molecular weight (236.26 g/mol) and higher polarity than the butyl analogue .

Ethoxy Chain Length and Terminal Functionalization

  • Triethylene Glycol (TEG) Chain : The target compound’s three ethoxy units improve water solubility compared to analogues with shorter chains (e.g., diethylene glycol in ). The terminal hydroxyl group enables further chemical modifications, such as conjugation or crosslinking .
  • Amino-Terminated Chains: Compounds like incorporate amino groups, enabling pH-sensitive behavior or bioconjugation, but they lack the terminal -OH’s hydrogen-bonding capacity.

Biological Activity

Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester (CAS No. 518044-49-0) is a compound characterized by its unique structure featuring multiple ethoxy groups. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H18O6
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 518044-49-0
  • MDL Number : MFCD26793743

The compound is classified as an ester, which is significant for its biological interactions and stability in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The ester group can undergo hydrolysis, releasing active metabolites that may exert therapeutic effects. The presence of ethoxy groups enhances its solubility and permeability across biological membranes, potentially increasing its bioavailability.

Antimicrobial Properties

Research indicates that compounds with ester functionalities often exhibit antimicrobial activity. For instance, studies have shown that similar propanoic acid derivatives possess moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism typically involves inhibition of protein synthesis and disruption of cell wall integrity.

CompoundActivityMIC (μg/mL)
Propanoic acid derivativeAntistaphylococcal15.625 - 62.5
Propanoic acid derivativeAntienterococcal62.5 - 125

Anti-inflammatory Effects

Esters like propanoic acid derivatives have been explored for their anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been documented in various studies, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Study on Ester Substitution :
    A study investigated the effects of amide-to-ester substitution on the bioactivity of PROTACs (Proteolysis Targeting Chimeras). It was found that such substitutions improved membrane permeability and enhanced cytotoxicity against cancer cells while maintaining plasma stability .
  • Antimicrobial Activity Assessment :
    In a comparative analysis, derivatives similar to propanoic acid exhibited varying degrees of antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of structural modifications in enhancing bioactivity .

Drug Delivery Systems

Due to its favorable physicochemical properties, this compound is being investigated for use in drug delivery systems. Its ability to form stable complexes with various drugs suggests potential applications in enhancing drug solubility and bioavailability.

Synthesis and Industrial Use

The compound is synthesized through esterification reactions involving propanoic acid and butanol under acidic conditions. Its unique chemical structure makes it valuable in the production of polymers and surfactants.

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